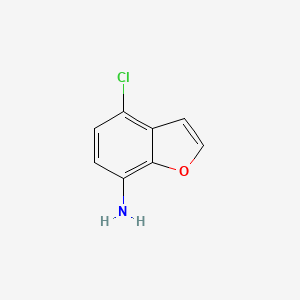

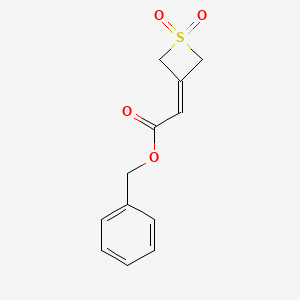

4-Chloro-1-benzofuran-7-amine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Benzofuran and its derivatives, including 4-Chloro-1-benzofuran-7-amine, are found to be suitable structures, existing widely in natural products and unnatural compounds with a wide range of biological and pharmacological applications . They have been used in the treatment of various diseases and have attracted considerable attention in the fields of drug invention and development .

Synthesis Analysis

Benzofurans can be synthesized from their corresponding substituted 1-allyl-2-allyloxybenzenes using ruthenium-catalyzed C - and O -allyl isomerization followed by ring-closing metathesis . Another method involves the cyclization of aryl acetylenes using transition-metal catalysis . A complex benzofuran derivative can be constructed by a unique free radical cyclization cascade .Molecular Structure Analysis

The unique structural features of benzofuran and its wide array of biological activities make it a privileged structure in the field of drug discovery . The 4-position of the benzofuran may be substituted or unsubstituted but good antimicrobial activity was exhibited when the substituent on the 4-position contained halogens or hydroxyl groups .Chemical Reactions Analysis

Benzofurans can undergo a variety of chemical reactions. For example, a convenient metal-free cyclization of ortho-hydroxystilbenes into 2-arylbenzofurans and 2-arylnaphthofurans is mediated by hypervalent iodine reagents . Another reaction involves the hydroalkoxylation of ortho-alkynylphenols to afford benzo[b]furans .Wissenschaftliche Forschungsanwendungen

- Field: Medicinal Chemistry

- Application: Benzofuran derivatives have been found to be effective antimicrobial agents . They have been used in the treatment of various microbial diseases .

- Method: The 4-position of the benzofuran may be substituted or unsubstituted but good antimicrobial activity was exhibited when the substituent on the 4-position contained halogens or hydroxyl groups .

- Results: Benzofuran derivatives exhibit significant activity including antifungal, antiprotozoal, antitubercular, and other antimicrobial activities .

- Field: Oncology

- Application: Benzofuran compounds have shown strong biological activities such as anti-tumor . Some benzofuran derivatives, such as psoralen, 8-methoxypsoralen and angelicin have been used in the treatment of skin diseases such as cancer .

- Method: The specific methods of application or experimental procedures vary depending on the specific derivative and the type of cancer being treated .

- Results: Benzofuran derivatives have shown promising results in inhibiting cancerous cell replication .

- Field: Virology

- Application: Benzofuran compounds have anti-viral activities . For example, the recently discovered novel macrocyclic benzofuran compound has anti-hepatitis C virus activity .

- Method: The specific methods of application or experimental procedures vary depending on the specific derivative and the type of virus being treated .

- Results: Benzofuran derivatives have shown promising results in inhibiting viral activities .

Antimicrobial Agents

Anticancer Agents

Antiviral Agents

- Field: Pharmacology

- Application: Benzofuran has shown potential effectiveness in chronic diseases such as hypertension, neurodegenerative and oxidative conditions, and dyslipidemia .

- Method: The specific methods of application or experimental procedures vary depending on the specific derivative and the type of chronic disease being treated .

- Results: Benzofuran derivatives have shown promising results in managing chronic diseases .

- Field: Infectious Diseases

- Application: Benzofuran has revealed anti-infective properties against microorganisms like viruses, bacteria, and parasites .

- Method: The specific methods of application or experimental procedures vary depending on the specific derivative and the type of infection being treated .

- Results: Benzofuran derivatives have shown promising results in inhibiting infectious microorganisms .

Treatment of Chronic Diseases

Anti-Infective Properties

- Anti-Oxidative Properties

- Field: Biochemistry

- Application: Benzofuran compounds have shown anti-oxidative properties . They can neutralize harmful free radicals in the body, which can help prevent various health conditions related to oxidative stress .

- Method: The specific methods of application or experimental procedures vary depending on the specific derivative and the type of oxidative condition being treated .

- Results: Benzofuran derivatives have shown promising results in managing conditions related to oxidative stress .

Zukünftige Richtungen

Benzofuran compounds have attracted more and more attention of chemical and pharmaceutical researchers worldwide, making these substances potential natural drug lead compounds . The unique structural features of benzofuran and its wide array of biological activities make it a privileged structure in the field of drug discovery . Therefore, future research in this area is promising.

Eigenschaften

IUPAC Name |

4-chloro-1-benzofuran-7-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6ClNO/c9-6-1-2-7(10)8-5(6)3-4-11-8/h1-4H,10H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UVCBVZYKKALUNS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C2C=COC2=C1N)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6ClNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

167.59 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Chloro-1-benzofuran-7-amine | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Amino-3-[2-(2-chlorophenyl)-1,3-thiazol-4-yl]propanoic acid](/img/structure/B1375702.png)

![6-Bromo-2-phenyl-[1,2,4]triazolo[1,5-A]pyridine](/img/structure/B1375707.png)

![4-{[3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine](/img/structure/B1375708.png)

![6-Bromo-7-methylimidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B1375709.png)

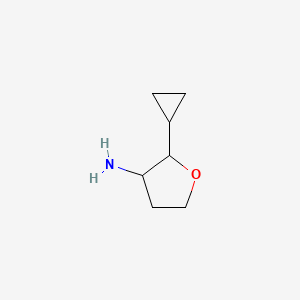

![1-{bicyclo[2.2.1]heptan-2-yl}-3-methyl-1H-pyrazol-5-amine](/img/structure/B1375718.png)

![1-{4-[(6-Aminopyridin-2-yl)methyl]piperazin-1-yl}ethan-1-one](/img/structure/B1375719.png)

![3-Amino-1-[4-(trifluoromethoxy)phenyl]propan-1-ol](/img/structure/B1375720.png)

![1-{4-[(4-Chloropyridin-2-yl)methyl]piperazin-1-yl}ethan-1-one](/img/structure/B1375722.png)